sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid
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Overview
Description
Sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid is a chemical compound with the molecular formula C7H10NaO3. It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring with an oxygen atom. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid typically involves the reaction of 2-oxaspiro[3.3]heptane-6-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and equipment to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Similar spirocyclic structure but contains a nitrogen atom.
2-Oxaspiro[3.3]heptane-6-carboxylic acid: The parent compound without the sodium salt.
Sodium 2-oxaspiro[3.3]heptane-6-carboxylate: Another salt form of the compound.
Uniqueness
Sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a sodium ion. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
Sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid, commonly referred to as sodium salt of 2-oxaspiro[3.3]heptane-6-carboxylic acid, is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields.
Structure and Properties
The compound features a spirocyclic framework, which enhances its interaction with biological targets. The sodium salt form improves its solubility in water, making it suitable for various aqueous reactions and biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors:
- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of certain enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways and cellular processes.
- Receptor Modulation : Its spirocyclic structure allows it to fit into unique binding sites on receptors, potentially affecting signal transduction mechanisms that regulate physiological functions.
Biological Activities
Research has highlighted several potential biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further investigation in cancer therapy .
- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit inflammatory pathways, which could have implications in treating conditions characterized by chronic inflammation .
- Antimicrobial Effects : There is emerging evidence that suggests potential antibacterial properties, although more research is needed to establish efficacy and mechanisms .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Applications in Research and Industry
This compound serves multiple roles across different domains:
- Pharmaceutical Development : It is being explored as a precursor for synthesizing novel therapeutic agents targeting specific diseases.
- Chemical Synthesis : The compound acts as a building block for creating more complex spirocyclic compounds used in drug discovery and materials science.
- Biological Research : Its unique structure makes it valuable for studying enzyme mechanisms and receptor interactions in cellular signaling pathways.
Properties
Molecular Formula |
C7H10NaO3+ |
---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid |
InChI |
InChI=1S/C7H10O3.Na/c8-6(9)5-1-7(2-5)3-10-4-7;/h5H,1-4H2,(H,8,9);/q;+1 |
InChI Key |
NCARXUNPYMJORB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12COC2)C(=O)O.[Na+] |
Origin of Product |
United States |
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